

NMR Characterization of 4-Bromo-3-ethynylphenol: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-3-ethynylphenol

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The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this process, providing detailed information about the molecular structure of a compound. This guide provides a comparative analysis of the expected NMR characterization of **4-Bromo-3-ethynylphenol** and its derivatives, supported by experimental data from analogous compounds.

Comparative NMR Data Analysis

While direct experimental NMR data for **4-Bromo-3-ethynylphenol** is not readily available in the searched literature, we can predict its spectral characteristics based on the analysis of structurally related compounds. The following table summarizes the expected ^1H and ^{13}C NMR chemical shifts for **4-Bromo-3-ethynylphenol**, drawing comparisons with similar brominated and ethynyl-substituted phenols.

Compound	Functional Group	Expected/Observed ¹ H Chemical Shift (ppm)	Expected/Observed ¹³ C Chemical Shift (ppm)
4-Bromo-3-ethynylphenol (Predicted)	Phenolic -OH	~5.0 - 6.0	-
Aromatic C-H	~6.8 - 7.5	~115 - 140	
Ethynyl C-H	~3.0 - 3.5	~75 - 85 (C≡CH), ~80 - 90 (C≡C)	
Aromatic C-Br	-	~110 - 120	
Aromatic C-OH	-	~150 - 160	
4-Bromophenol	Phenolic -OH	5.35[1]	-
Aromatic C-H	6.74 (d), 7.33 (d)	-	
3-Bromophenol	Phenolic -OH	5.45[2]	-
Aromatic C-H	6.76 - 7.12 (m)[2]	-	
Phenylacetylene	Ethynyl C-H	3.05	77.4 (C≡CH), 83.5 (C≡C)
Aromatic C-H	7.30 - 7.50 (m)	128.4, 128.9, 132.2	
Phenol	Phenolic -OH	4.5 - 7.5[3]	-
Aromatic C-H	6.8 - 7.2	115.9, 121.5, 129.8	

Note: Chemical shifts are reported in ppm relative to a standard reference (e.g., TMS). The exact chemical shifts for **4-Bromo-3-ethynylphenol** may vary depending on the solvent and concentration used.

Experimental Protocols

A standard protocol for the NMR characterization of a newly synthesized compound like **4-Bromo-3-ethynylphenol** would involve the following steps:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified solid sample of **4-Bromo-3-ethynylphenol**.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
- The final solution depth in the NMR tube should be around 4-5 cm.

2. NMR Data Acquisition:

- The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Spectroscopy:
 - A standard one-dimensional proton NMR experiment is performed.
 - Key parameters to set include the number of scans (typically 8-16 for a sufficient signal-to-noise ratio), spectral width, and relaxation delay.
- ^{13}C NMR Spectroscopy:
 - A one-dimensional carbon NMR experiment (e.g., with proton decoupling) is performed.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is usually required.
- 2D NMR Spectroscopy (Optional but Recommended):
 - For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be

performed. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

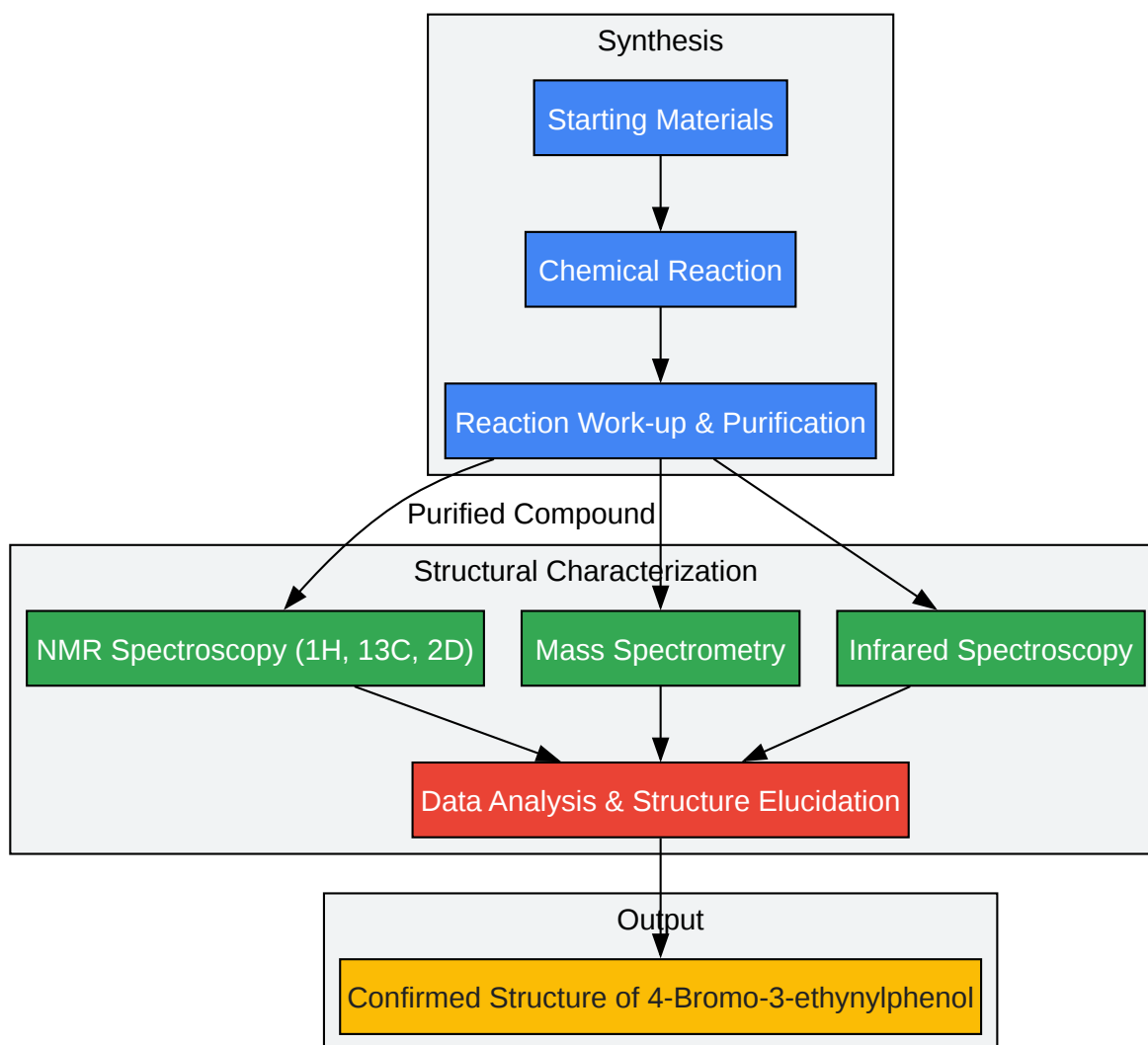
3. Data Processing and Analysis:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- The spectrum is then phased and baseline corrected.
- The chemical shifts of the signals are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- The integrals of the ^1H NMR signals are calculated to determine the relative number of protons corresponding to each signal.
- The splitting patterns (multiplicities) of the signals in the ^1H NMR spectrum are analyzed to deduce the number of neighboring protons ($n+1$ rule).

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound such as **4-Bromo-3-ethynylphenol**.

Workflow for Synthesis and Characterization of 4-Bromo-3-ethynylphenol



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Caption: A flowchart outlining the key stages from synthesis to structural confirmation of **4-Bromo-3-ethynylphenol**.

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